molecular formula C28H20N6O3S2 B11707136 N,N'-(oxydi-1,3-benzothiazole-6,2-diyl)bis(4-aminobenzamide)

N,N'-(oxydi-1,3-benzothiazole-6,2-diyl)bis(4-aminobenzamide)

Cat. No.: B11707136
M. Wt: 552.6 g/mol
InChI Key: FMPOBGWOZXNTAT-UHFFFAOYSA-N
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Description

4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with multiple benzothiazole and aminobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-aminobenzamide and benzothiazole derivatives. These intermediates are then coupled through amide bond formation and etherification reactions under controlled conditions.

  • Step 1: Synthesis of 4-aminobenzamide

    • React 4-nitrobenzoic acid with ammonium hydroxide to form 4-nitrobenzamide.
    • Reduce 4-nitrobenzamide using hydrogen gas and a palladium catalyst to obtain 4-aminobenzamide.
  • Step 2: Synthesis of benzothiazole derivatives

    • React 2-aminothiophenol with carbon disulfide and potassium hydroxide to form benzothiazole-2-thiol.
    • Oxidize benzothiazole-2-thiol with hydrogen peroxide to obtain benzothiazole-2-sulfonic acid.
  • Step 3: Coupling reactions

    • Couple 4-aminobenzamide with benzothiazole-2-sulfonic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert nitro groups to amino groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium catalysts.

    Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups at the benzothiazole moiety.

Scientific Research Applications

4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and inhibition of cancer cell growth . It may also interact with other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chidamide: An HDAC inhibitor used in cancer treatment.

    Entinostat: Another HDAC inhibitor with similar applications.

    Mocetinostat: An HDAC inhibitor undergoing clinical trials for cancer treatment.

Uniqueness

4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. Its combination of benzothiazole and aminobenzamide moieties provides distinct electronic and steric properties that enhance its activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C28H20N6O3S2

Molecular Weight

552.6 g/mol

IUPAC Name

4-amino-N-[6-[[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]benzamide

InChI

InChI=1S/C28H20N6O3S2/c29-17-5-1-15(2-6-17)25(35)33-27-31-21-11-9-19(13-23(21)38-27)37-20-10-12-22-24(14-20)39-28(32-22)34-26(36)16-3-7-18(30)8-4-16/h1-14H,29-30H2,(H,31,33,35)(H,32,34,36)

InChI Key

FMPOBGWOZXNTAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=C(C=C6)N)N

Origin of Product

United States

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